N-(1H-benzimidazol-5-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
Description
N-(1H-Benzimidazol-5-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic small molecule featuring a hexanamide backbone that bridges a benzimidazole moiety and a 4-oxoquinazolin-3(4H)-yl group. This compound is structurally characterized by its dual heterocyclic systems, which are linked via a flexible aliphatic chain. The benzimidazole group is known for its role in modulating biological interactions, particularly in enzyme inhibition and receptor binding, while the quinazolinone scaffold is associated with diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects .
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C21H21N5O2/c27-20(25-15-9-10-18-19(12-15)23-13-22-18)8-2-1-5-11-26-14-24-17-7-4-3-6-16(17)21(26)28/h3-4,6-7,9-10,12-14H,1-2,5,8,11H2,(H,22,23)(H,25,27) |
InChI Key |
LOMXFZIMSPNIPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC4=C(C=C3)N=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-5-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and quinazolinone intermediates, followed by their coupling through a hexanamide linker. Common reagents might include amines, carboxylic acids, and various catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-5-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
N-(1H-benzimidazol-5-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or cellular pathways.
Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for N-(1H-benzimidazol-5-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and quinazolinone moieties might bind to active sites, altering the function of the target proteins and affecting cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with five analogs synthesized and characterized in recent studies (as per ):
Key Observations:
Structural Variations: The target compound substitutes the dihydrodioxin or halogenated pyridine groups (in analogs) with a benzimidazole ring.
Synthetic Efficiency: Yields for analogs range from 20% to 35%, with longer aliphatic chains (e.g., heptanamide) showing higher yields (35%) .
Spectroscopic Characterization: Analogs exhibit distinct 1H/13C NMR signals for aromatic protons (e.g., pyridine-H at δ 7.85–8.15) and carbonyl groups (δ ~172 ppm) . The target compound’s benzimidazole protons would likely resonate near δ 7.5–8.5, with quinazolinone carbonyls at δ ~165–170 ppm.
The benzimidazole group’s basicity and hydrogen-bonding capacity may enhance target affinity compared to halogenated pyridines.
Biological Activity
N-(1H-benzimidazol-5-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic compound characterized by its unique structural integration of a benzimidazole moiety and a quinazoline derivative. This article explores its biological activities, focusing on its potential applications in pharmacology, particularly in anti-cancer and antimicrobial therapies.
Chemical Structure and Properties
The compound features a benzimidazole ring known for its diverse pharmacological properties, combined with a quinazoline structure that enhances its therapeutic potential. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Key Characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 333.4 g/mol |
| Molecular Formula | C19H19N5O |
| LogP | 0.9562 |
| Polar Surface Area | 68.37 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
Antitumor Activity
Research indicates that compounds containing benzimidazole and quinazoline derivatives exhibit significant antitumor activity . Specifically, N-(1H-benzimidazol-5-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has shown promise in inhibiting cancer cell proliferation across various cell lines.
Case Study Findings:
-
Cell Line Testing : In vitro studies demonstrated that the compound effectively inhibited the growth of lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating potent activity:
- A549: IC50 = 6.75 ± 0.19 μM
- HCC827: IC50 = 6.26 ± 0.33 μM
- NCI-H358: IC50 = 6.48 ± 0.11 μM
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
The antimicrobial properties of N-(1H-benzimidazol-5-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide have also been explored, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Testing Results:
-
Broth Microdilution Assays : The compound exhibited significant antibacterial activity against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Eukaryotic Model Testing : Additionally, tests on Saccharomyces cerevisiae indicated antifungal properties, suggesting broader applicability in treating infections.
Summary of Research Findings
The following table summarizes the biological activities and findings related to N-(1H-benzimidazol-5-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide:
| Activity Type | Target Organisms/Cell Lines | IC50 Values (μM) | Notes |
|---|---|---|---|
| Antitumor | A549, HCC827, NCI-H358 | A549: 6.75 ± 0.19 | Induces apoptosis |
| HCC827: 6.26 ± 0.33 | Modulates survival pathways | ||
| NCI-H358: 6.48 ± 0.11 | Effective in both 2D and 3D assays | ||
| Antimicrobial | Staphylococcus aureus, E. coli | Not specified | Effective against bacterial strains |
| Saccharomyces cerevisiae | Not specified | Shows antifungal activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
